molecular formula C22H13Cl2NO2S B5231362 3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5231362
M. Wt: 426.3 g/mol
InChI Key: OVHZNVNDCGDZET-UHFFFAOYSA-N
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Description

3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various substituents including chloro and phenylcarbonyl groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Chloro Groups: Chlorination reactions are employed to introduce chloro substituents at specific positions on the benzothiophene ring.

    Attachment of Phenylcarbonyl Group: The phenylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the benzothiophene core using an acyl chloride and a Lewis acid catalyst.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-[(4-(2-(phenylcarbonyl)hydrazino)carbonyl)phenyl]benzenesulfonamide: A similar compound with a different halogen substituent and a sulfonamide group.

    2-chloro-N-(4-phenylbutan-2-yl)acetamide: Another related compound with a different core structure and substituents.

Uniqueness

3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro and phenylcarbonyl substituents on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO2S/c23-14-10-11-17(16(12-14)20(26)13-6-2-1-3-7-13)25-22(27)21-19(24)15-8-4-5-9-18(15)28-21/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHZNVNDCGDZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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